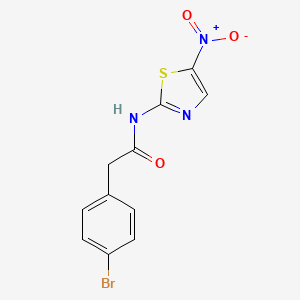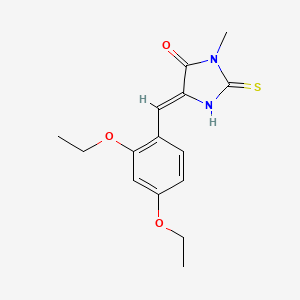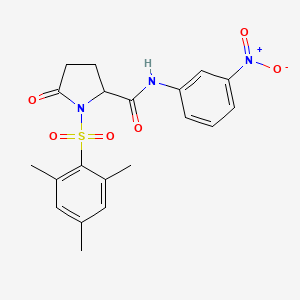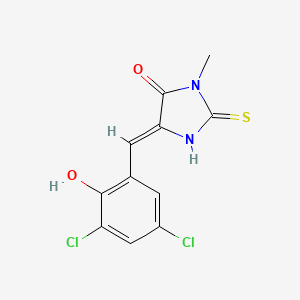
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a bromophenyl group, a nitrothiazole moiety, and an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a haloketone under acidic or basic conditions.
Nitration: The thiazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.
Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Acetamide Formation: Finally, the acetamide linkage is formed by reacting the bromophenyl and nitrothiazole intermediates with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetamide group.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or acetamide groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation for antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action for compounds like 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The nitrothiazole moiety may interact with biological macromolecules, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3S/c12-8-3-1-7(2-4-8)5-9(16)14-11-13-6-10(19-11)15(17)18/h1-4,6H,5H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJLEFWHDGPJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330340 | |
| Record name | 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349430-53-1 | |
| Record name | 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE](/img/structure/B3951956.png)

![2-[(4-METHOXYPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B3951966.png)


![1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3951977.png)
![(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B3951983.png)


![1-(4-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952016.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3952020.png)
![(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952043.png)
